Cas no 16111-98-1 (1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one)

1-{1,4-Dioxaspiro[4.4]nonan-6-yl}ethan-1-one is a cyclic ketal derivative with a spirocyclic structure, offering unique reactivity and stability in synthetic applications. Its dioxolane ring system provides protection for carbonyl groups under acidic or basic conditions, making it valuable in multi-step organic synthesis. The compound’s rigid spiro framework enhances steric control, facilitating selective transformations. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and fine chemicals, particularly where controlled release or masked carbonyl functionality is required. The product’s high purity and well-defined structure ensure consistent performance in complex reactions, supporting its use in advanced research and industrial processes.
1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one structure
16111-98-1 structure
Product Name:1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one
CAS No:16111-98-1
MF:C9H14O3
MW:170.205663204193
CID:3804818
PubChem ID:10442114
Update Time:2025-06-25

1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(1,4-dioxaspiro[4.4]non-6-yl)-
    • 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one
    • 1-(1,4-DIOXASPIRO[4.4]NONAN-6-YL)ETHAN-1-ONE
    • EN300-1662445
    • 1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone
    • 16111-98-1
    • 1-{1,4-dioxaspiro[4.4]nonan-6-yl}ethan-1-one
    • G46717
    • Inchi: 1S/C9H14O3/c1-7(10)8-3-2-4-9(8)11-5-6-12-9/h8H,2-6H2,1H3
    • InChI Key: DLYNVAVICIRXAM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1CCCC21OCCO2)C

Computed Properties

  • Exact Mass: 170.094294304Da
  • Monoisotopic Mass: 170.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 35.5Ų

1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one Pricemore >>

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Additional information on 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one

Chemical Profile of 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one (CAS No. 16111-98-1)

1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one (CAS No. 16111-98-1) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic and dioxane moieties. These structural features contribute to its potential as a versatile intermediate in the synthesis of biologically active molecules. The compound’s molecular framework, characterized by a spirocyclic connection between a dioxane ring and a nonane backbone, imparts distinctive electronic and steric properties that make it of interest for further derivatization and functionalization.

The spirocyclic core of this molecule represents a critical feature, as spiro compounds are known for their enhanced stability and unique conformational preferences. This stability is often leveraged in drug design to improve metabolic resistance and binding affinity. In recent years, spirocyclic structures have been extensively explored for their applications in pharmaceuticals, particularly in the development of central nervous system (CNS) drugs, due to their ability to cross the blood-brain barrier more efficiently than linear analogs.

The dioxane ring present in 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one further enhances its pharmacological potential. Dioxane derivatives are commonly found in bioactive molecules due to their ability to engage in hydrogen bonding interactions and their role as bioisosteres for other oxygen-containing heterocycles. The presence of this moiety suggests that the compound may exhibit favorable solubility properties and interactions with biological targets, making it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled the detailed study of such complex molecules. Molecular modeling studies indicate that 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one may adopt multiple conformations depending on the environment, with the spirocyclic center playing a key role in determining its overall shape and reactivity. These insights are crucial for designing derivatives with tailored properties, such as improved binding affinity or altered metabolic profiles.

In the context of drug discovery, the synthesis of 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one has been approached through multi-step organic transformations, including cyclization reactions and functional group interconversions. The development of efficient synthetic routes is essential for scaling up production and conducting thorough pharmacological evaluations. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance yield and enantioselectivity in the preparation of this compound.

Current research focuses on exploring the biological activity of derivatives of 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one. Preliminary studies suggest that modifications at the dioxane or nonane portions of the molecule can lead to compounds with novel pharmacological effects. For instance, introduction of polar substituents may enhance interaction with protein targets, while changes in the spirocyclic core could influence receptor binding kinetics.

The compound’s potential extends beyond traditional pharmaceutical applications. Its structural motifs make it an attractive scaffold for materials science applications, particularly in the development of liquid crystals or chiral auxiliaries. The rigid spirocyclic structure can impart specific optical properties, making it valuable for optoelectronic devices or chiral separations.

The chemical properties of 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one also make it a subject of interest for green chemistry initiatives. Efforts are underway to develop sustainable synthetic routes that minimize waste and energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global efforts to promote environmentally friendly chemical practices.

In conclusion, 1-{1,4-dioxaspiro4.4nonan-6-yl}ethan-1-one (CAS No. 16111-98-1) represents a structurally intriguing molecule with significant potential across multiple domains of chemistry and biology. Its unique combination of spirocyclic and dioxane moieties offers opportunities for innovation in drug discovery, materials science, and sustainable chemistry. Continued research into this compound and its derivatives is expected to yield valuable insights and applications in the coming years.

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